2-Chloro-6-fluoroquinoline-3-carbaldehyde
Overview
Description
2-Chloro-6-fluoroquinoline-3-carbaldehyde: is a heterocyclic aromatic compound with the molecular formula C10H5ClFNO . It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. The presence of both chlorine and fluorine atoms in the quinoline ring makes this compound particularly interesting for various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit various biological activities such as antimalarial, antibacterial, and anticancer .
Mode of Action
It’s known that quinoline derivatives interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Quinoline derivatives have been known to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to form the desired aldehyde group at the 3-position of the quinoline ring . The reaction conditions generally include heating the mixture to a specific temperature to ensure the formation of the product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of 2-Chloro-6-fluoroquinoline-3-carboxylic acid.
Reduction: Formation of 2-Chloro-6-fluoroquinoline-3-methanol.
Scientific Research Applications
2-Chloro-6-fluoroquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Chloro-7-fluoroquinoline-3-carbaldehyde
- 2-Chloro-6-methylquinoline-3-carbaldehyde
- 2,6-Dichloroquinoline-3-carbaldehyde
- 6-Bromo-2-chloroquinoline-3-carbaldehyde
Uniqueness: 2-Chloro-6-fluoroquinoline-3-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents in the quinoline ring enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
2-chloro-6-fluoroquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXUFNXARKHKDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366634 | |
Record name | 2-Chloro-6-fluoroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749920-54-5 | |
Record name | 2-Chloro-6-fluoroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-fluoroquinoline-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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